An In-depth Technical Guide on the Physicochemical Properties of 4-Chloro-2,5-dimethylbenzenesulfonamide
An In-depth Technical Guide on the Physicochemical Properties of 4-Chloro-2,5-dimethylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the known physicochemical properties of 4-Chloro-2,5-dimethylbenzenesulfonamide. The document is structured to serve as a practical resource for researchers and professionals in drug development and chemical synthesis. It includes tabulated data for key properties, detailed experimental protocols for their determination, and logical workflow diagrams to guide research and development efforts. While experimental data for certain properties of this specific molecule are not extensively available in public literature, this guide outlines standard methodologies for their determination, providing a complete framework for laboratory investigation.
Chemical Identity and Structure
4-Chloro-2,5-dimethylbenzenesulfonamide is a substituted aromatic sulfonamide. The core structure consists of a benzene ring substituted with a chloro group, two methyl groups, and a sulfonamide functional group.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| IUPAC Name | 4-chloro-2,5-dimethylbenzenesulfonamide |
| CAS Number | 219689-73-3 |
| Molecular Formula | C₈H₁₀ClNO₂S |
| Molecular Weight | 219.69 g/mol |
| Canonical SMILES | CC1=CC(=C(C=C1Cl)S(=O)(=O)N)C |
| InChI Key | YSDCIOQWHXYICL-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. They influence solubility, absorption, distribution, metabolism, and excretion (ADME) profiles, which are fundamental to drug development.
Table 2: Summary of Physicochemical Data
| Property | Value | Data Type | Source |
|---|---|---|---|
| Melting Point | 190-192 °C | Experimental | Commercial Supplier Data |
| Boiling Point | Not available | - | - |
| Aqueous Solubility | Not available | - | - |
| pKa (Acidity) | Not available | - | - |
| LogP (Octanol-Water Partition Coefficient) | Not available | - | - |
Note: The lack of publicly available experimental data for several key properties highlights the need for empirical determination for any research or development application.
Experimental Protocols
This section details the standard methodologies for determining the key physicochemical properties of 4-Chloro-2,5-dimethylbenzenesulfonamide.
Synthesis Protocol: Chlorosulfonation of 2,5-Dimethylchlorobenzene
The synthesis of arylsulfonamides typically involves the chlorosulfonation of an aromatic ring followed by amination.[1]
Reaction Scheme:
-
Chlorosulfonation: 2,5-dimethylchlorobenzene is reacted with chlorosulfonic acid (ClSO₃H) to yield 4-chloro-2,5-dimethylbenzenesulfonyl chloride.
-
Amination: The resulting sulfonyl chloride is then reacted with ammonia (or an appropriate amine) to produce 4-Chloro-2,5-dimethylbenzenesulfonamide.
Detailed Methodology:
-
Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas.
-
Procedure (Chlorosulfonation):
-
Cool the flask containing 2,5-dimethylchlorobenzene in an ice bath.
-
Slowly add an excess of chlorosulfonic acid dropwise via the dropping funnel while stirring vigorously. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours until the evolution of HCl gas ceases.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the sulfonyl chloride.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
-
Procedure (Amination):
-
Dissolve the crude 4-chloro-2,5-dimethylbenzenesulfonyl chloride in a suitable solvent (e.g., acetone or THF).
-
Cool the solution in an ice bath and add an excess of concentrated aqueous ammonia dropwise with stirring.
-
Stir the mixture for 1-2 hours, allowing it to warm to room temperature.
-
Remove the solvent under reduced pressure.
-
Recrystallize the resulting solid from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-Chloro-2,5-dimethylbenzenesulfonamide.
-
Melting Point Determination
The melting point is a crucial indicator of purity.
Methodology (Capillary Method):
-
Sample Preparation: A small amount of the dry, crystalline sample is packed into a thin-walled capillary tube to a height of 1-2 mm.[2]
-
Apparatus: Utilize a calibrated melting point apparatus (e.g., Mel-Temp or similar digital device).
-
Measurement:
-
Place the capillary tube in the heating block of the apparatus.
-
Heat rapidly to about 15 °C below the expected melting point.
-
Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[2]
-
Record the temperature at which the first liquid appears (onset) and the temperature at which the last solid crystal melts (completion). This range is the melting point. For a pure compound, this range should be narrow (0.5-1.5 °C).[3]
-
Solubility Determination
Aqueous solubility is a critical parameter for drug absorption and formulation.
Methodology (Shake-Flask Method):
-
Preparation: Add an excess amount of the solid compound to a known volume of purified water (or a relevant buffer, e.g., PBS pH 7.4) in a sealed, screw-cap vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4]
-
Calculation: The measured concentration represents the equilibrium solubility of the compound under the specified conditions.
pKa Determination
The pKa value indicates the ionization state of the molecule at different pH values, affecting solubility and membrane permeability. The sulfonamide group (-SO₂NH₂) is acidic.
Methodology (Potentiometric Titration):
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable co-solvent mixture (e.g., methanol/water) if aqueous solubility is low.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point on the titration curve.
-
Alternative Method (LC-Based): The pKa can also be determined by measuring the change in retention time on a reversed-phase HPLC column as a function of mobile phase pH.[5][6] A plot of retention factor (k) versus pH will yield a sigmoidal curve from which the pKa can be derived.[5]
LogP Determination
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is essential for predicting its membrane permeability and interaction with biological targets.
Methodology (HPLC Method):
-
Principle: This method correlates the retention time of a compound on a reversed-phase HPLC column (e.g., C18) with the known LogP values of a set of standard compounds.[7]
-
Procedure:
-
Prepare a mobile phase of methanol/water or acetonitrile/water.
-
Inject a series of standard compounds with known LogP values and the test compound (4-Chloro-2,5-dimethylbenzenesulfonamide) onto the HPLC system.
-
Record the retention time (t_R) for each compound. .
-
Calculate the retention factor (k') for each compound. .
-
-
Calculation:
-
Create a calibration curve by plotting the log(k') of the standard compounds against their known LogP values.
-
Determine the log(k') for the test compound and use the calibration curve to interpolate its LogP value.[7]
-
Biological Context and Research Workflows
While specific biological data for 4-Chloro-2,5-dimethylbenzenesulfonamide is limited, the sulfonamide class of compounds is well-known for a broad range of biological activities, most notably as antimicrobial agents.[8][9] They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) in bacteria, blocking the synthesis of folic acid, which is essential for bacterial growth.[1][]
Diagrams and Visualizations
The following diagrams illustrate key workflows relevant to the characterization and development of a novel chemical entity like 4-Chloro-2,5-dimethylbenzenesulfonamide.
Caption: General synthesis workflow for 4-Chloro-2,5-dimethylbenzenesulfonamide.
Caption: A logical workflow for the preclinical evaluation of a novel chemical entity.
References
- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 2. employees.oneonta.edu [employees.oneonta.edu]
- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 4. mdpi.com [mdpi.com]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. acdlabs.com [acdlabs.com]
- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfonamide: Mechanism of Action & Uses - Lesson | Study.com [study.com]
